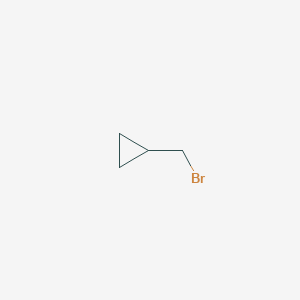

Bromomethylcyclopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Cyclopropanes

Scientific Field: Organic Chemistry

Summary: (Bromomethyl)cyclopropane serves as a valuable building block for the synthesis of cyclopropanes. These three-membered ring compounds find applications in drug discovery, natural product synthesis, and materials science.

Methods/Experimental Procedures: Researchers typically use (Bromomethyl)cyclopropane as a reactant in cyclopropanation reactions. For example, it can react with alkenes or other nucleophiles to form cyclopropane rings.

Results/Outcomes: Successful cyclopropanation reactions yield various cyclopropane derivatives, which can be characterized using spectroscopic techniques.

Heterocycle Synthesis

Summary: (Bromomethyl)cyclopropane participates in the synthesis of heterocycles. These compounds contain rings with atoms other than carbon (e.g., nitrogen, oxygen, sulfur) and have diverse biological and pharmaceutical applications.

Methods/Experimental Procedures: Researchers use (Bromomethyl)cyclopropane as a precursor in reactions that lead to heterocyclic compounds. For instance, it can react with nitrogen-containing compounds to form pyrrolidine or other heterocycles.

Results/Outcomes: Successful heterocycle synthesis provides access to novel compounds with potential biological activity.

Summary: (Bromomethyl)cyclopropane acts as a synthetic building block for introducing the cyclopropylmethyl group into organic molecules. This group is found in various biologically active compounds.

Methods/Experimental Procedures: Researchers incorporate the cyclopropylmethyl group by reacting (Bromomethyl)cyclopropane with suitable nucleophiles or substrates.

Results/Outcomes: Successful incorporation of the cyclopropylmethyl group leads to modified compounds with potential pharmacological properties.

Alkylating Agent in Peptide Synthesis

Scientific Field: Peptide Chemistry

Summary: (Bromomethyl)cyclopropane is used as an alkylating agent in peptide synthesis. It allows the selective modification of specific amino acid residues.

Methods/Experimental Procedures: Researchers incorporate (Bromomethyl)cyclopropane into peptide sequences during solid-phase peptide synthesis.

Results/Outcomes: Modified peptides can be further studied for their biological activity or used as tools in biochemical research.

Catalyst for Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary: (Bromomethyl)cyclopropane can serve as a catalyst in polymerization reactions. It facilitates the formation of polymers with specific properties.

Methods/Experimental Procedures: Researchers use (Bromomethyl)cyclopropane in conjunction with other reagents to initiate polymerization.

Results/Outcomes: Successful polymerization leads to the production of tailored polymers for applications such as coatings, adhesives, or materials science.

Iron-Catalyzed Cross-Coupling for 1,4-Diene Synthesis

Summary: (Bromomethyl)cyclopropane participates in iron-catalyzed cross-coupling reactions to form 1,4-dienes. These compounds have applications in organic synthesis and materials science.

Methods/Experimental Procedures: Researchers react (Bromomethyl)cyclopropane with alkenyl Grignard reagents in the presence of an iron catalyst.

Results/Outcomes: Successful cross-coupling yields 1,4-dienes, which can be further functionalized or used as intermediates in complex molecule synthesis.

(Bromomethyl)cyclopropane is a chemical compound classified as a cyclopropane derivative, with the molecular formula CHBr and a molecular weight of 135 g/mol. This compound appears as a colorless to slightly yellow liquid and has notable physical properties, including a melting point of 87-90 °C and a boiling point of 105-107 °C. It is slightly soluble in chloroform and methanol but is not miscible with water . The compound is primarily used as a synthetic building block in organic chemistry, particularly for introducing the cyclopropylmethyl group into various chemical structures.

While specific biological activities of (bromomethyl)cyclopropane are not extensively documented, its derivatives have been studied for potential pharmaceutical applications. The strained cyclopropane ring often contributes to the bioactivity of related compounds, making them useful in medicinal chemistry . The compound serves as an intermediate in synthesizing biologically active substances, emphasizing its importance in drug development.

Several methods exist for synthesizing (bromomethyl)cyclopropane:

- Bromination of Cyclopropylmethanol: This method involves treating cyclopropylmethanol with bromine or N-bromosuccinimide in the presence of triarylphosphite under controlled temperatures to ensure high purity and yield .

- Using α-Bromoketones or Aldehydes: (Bromomethyl)cyclopropane can also be synthesized from α-bromoketones or aldehydes through reactions with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide and triethylamine .

- One-Pot Synthesis: Recent advancements include one-pot synthesis methods that streamline the process, enhancing efficiency and reducing the number of steps involved .

(Bromomethyl)cyclopropane is widely used in organic synthesis as it acts as a versatile building block for creating various chemical entities. Its primary applications include:

- Synthesis of 1,4-Dienes: Utilized in iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents.

- Intermediate in Drug Development: Employed in synthesizing pharmaceuticals and biologically active compounds due to its reactive nature .

- Material Science: Investigated for potential applications in developing new materials owing to its unique structural properties.

Interaction studies involving (bromomethyl)cyclopropane typically focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a subject of interest for studying reaction mechanisms and developing new synthetic pathways. Its interactions are crucial for understanding how cyclopropane derivatives can be utilized in creating complex organic molecules.

(Bromomethyl)cyclopropane shares structural similarities with several other compounds, each possessing unique characteristics:

| Compound | Molecular Formula | Notable Features |

|---|---|---|

| (Bromomethyl)cyclobutane | CHBr | Similar structure; larger ring strain |

| Cyclopropylmethyl chloride | CHCl | Chlorine substituent instead of bromine |

| Cyclopropylmethyl ether | CHO | Ether functional group; less reactive |

| Cyclopropylmethylamine | CHN | Amino group introduces basic properties |

Uniqueness

The uniqueness of (bromomethyl)cyclopropane lies in its specific reactivity due to the bromine atom, which facilitates nucleophilic substitution reactions more effectively than other halogenated compounds. Its strained cyclopropane structure also contributes to its utility as an intermediate in various synthetic pathways, distinguishing it from similar compounds that may not exhibit the same level of reactivity or versatility.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 69 of 70 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (27.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (24.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (23.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant